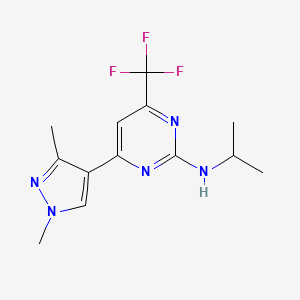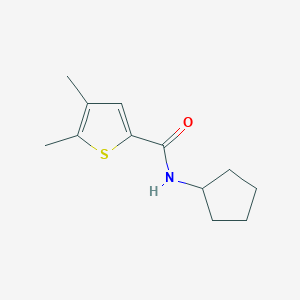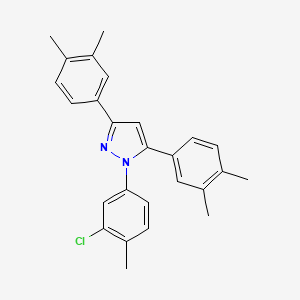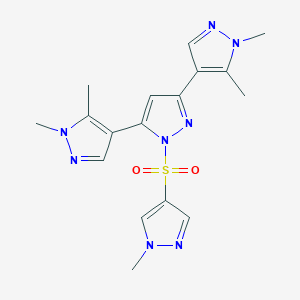![molecular formula C13H13N3O4S B14925551 5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925551.png)
5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable β-diketone under acidic conditions.
Acryloylation: The pyrazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Thiazine Ring Formation: The final step involves the cyclization of the intermediate with a thioamide under basic conditions to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiazine ring may also play a role in binding to biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[3-(1-Methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- 5-[3-(1-Ethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Uniqueness
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct interactions with biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C13H13N3O4S |
|---|---|
Molekulargewicht |
307.33 g/mol |
IUPAC-Name |
5-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H13N3O4S/c1-3-16-7(2)8(6-14-16)4-5-9(17)10-11(18)15-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,15,18,20)/b5-4+ |
InChI-Schlüssel |
PEKFRNGCKPYNCY-SNAWJCMRSA-N |
Isomerische SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925476.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925483.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925494.png)


![3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925507.png)
phosphoryl}acetonitrile](/img/structure/B14925508.png)

![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925523.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B14925526.png)


![N-(3,4-dichlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925558.png)
